Methyl 3,4-dimethylbenzoate

Physical Chemistry Crystallography Formulation Science

Researchers relying on generic 'dimethylbenzoate' sources risk misidentification and failed chiral resolution. Methyl 3,4-dimethylbenzoate (CAS 38404-42-1) eliminates this ambiguity through its well-defined regioisomeric identity: • Unique Kovats RI 1352 (DB-5), baseline-resolved from 2,4- (RI 1295) and 3,5- (RI 1314) isomers, ensuring unambiguous GC-MS quantification. • Exclusive microbial substrate for Pseudomonas putida strain DMB, enabling reproducible catabolic pathway and bioremediation studies. • Essential precursor for high-performance cellulose-based chiral stationary phases (CSPs); substitution with other regioisomers abolishes enantioseparation capability.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 38404-42-1
Cat. No. B1584361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dimethylbenzoate
CAS38404-42-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)C
InChIInChI=1S/C10H12O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h4-6H,1-3H3
InChIKeyPTSSKYUSCIALKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-dimethylbenzoate CAS 38404-42-1: Core Physicochemical and Structural Profile for Procurement and Research


Methyl 3,4-dimethylbenzoate (CAS 38404-42-1) is a dimethyl-substituted aromatic ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. It presents as a white to off-white crystalline powder with a melting point of 35–37°C, a predicted boiling point of 244.2°C at 760 mmHg, a density of 1.027 g/cm³, and a computed XLogP3 value of 3.1 . The compound is insoluble in water and is characterized by its specific 3,4-dimethyl substitution pattern on the benzene ring, which confers distinct steric and electronic properties compared to its positional isomers and unsubstituted analogs [1][2].

Why Generic Methyl Dimethylbenzoate Substitution Fails: Critical Procurement Differentiation for Methyl 3,4-dimethylbenzoate (38404-42-1)


Substituting methyl 3,4-dimethylbenzoate with a generic "methyl dimethylbenzoate" or a different positional isomer is scientifically unsound due to significant variations in physical state, chromatographic behavior, and biological/chemical reactivity. As detailed in Section 3, the 3,4-isomer exhibits a distinct solid crystalline form at room temperature (mp 35-37°C), unlike the liquid 2,4-isomer (mp -2°C), which directly impacts handling and formulation . More critically, its unique substitution pattern dictates a specific Kovats retention index (RI 1352 on DB-5) that is clearly resolved from its isomers (e.g., 2,4-isomer RI 1295; 3,5-isomer RI 1314), confirming non-interchangeability in analytical methods [1]. Furthermore, this regioisomer demonstrates unique recognition in chiral stationary phases and serves as a specific substrate for microbial degradation pathways not shared by other isomers, underscoring that its structural identity is non-negotiable for reproducible research and industrial applications [2][3].

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 3,4-dimethylbenzoate (38404-42-1) Against Close Analogs


Physical State and Melting Point Differentiation of Methyl 3,4-dimethylbenzoate vs. Isomeric Analogs

Methyl 3,4-dimethylbenzoate is a crystalline solid at room temperature, with a reported melting point of 35-37°C . In stark contrast, its close positional isomer, methyl 2,4-dimethylbenzoate (CAS 23617-71-2), is a liquid with a melting point of -2°C . This fundamental physical state difference has direct implications for material handling, purification via recrystallization, and formulation into solid dosage forms.

Physical Chemistry Crystallography Formulation Science

Gas Chromatographic Separation and Identification: Kovats Retention Index of Methyl 3,4-dimethylbenzoate

The compound exhibits a well-defined Kovats retention index (RI) of 1352 on a non-polar DB-5 capillary column [1][2]. This value is distinct from its positional isomers, such as methyl 2,4-dimethylbenzoate (RI 1295) and methyl 3,5-dimethylbenzoate (RI 1314), allowing for unambiguous identification and quantification in complex mixtures via GC or GC-MS without co-elution [3][4].

Analytical Chemistry Gas Chromatography Environmental Analysis

Chiral Recognition in HPLC: Superior Performance of 3,4-Dimethylbenzoate Derivatives

Cellulose tribenzoate derivatives substituted with 3,4-dimethyl groups demonstrated better chiral recognition ability for several enantiomers compared to other alkyl-, halogen-, or methoxy-substituted benzoates [1]. Specifically, 3-methyl-, 4-methyl-, and 3,4-dimethylbenzoates showed superior performance, while 2-substituted derivatives exhibited low resolution and the highly electron-donating methoxy group was unsuitable due to high polarity [1]. This positions the 3,4-dimethyl substitution pattern as a privileged motif in the design of chiral stationary phases (CSPs).

Chiral Chromatography Enantiomer Resolution Analytical Method Development

Microbial Degradation Specificity: Unique Catabolism of 3,4-Dimethylbenzoate by Pseudomonas putida

Pseudomonas putida strain DMB, isolated by enrichment on 3,4-dimethylbenzoic acid, is capable of utilizing this compound as its sole carbon and energy source [1]. Critically, this strain does not utilize for growth or cooxidize any of the other dimethylbenzoate isomers tested [1]. This metabolic specificity demonstrates that the 3,4-substitution pattern is a key determinant for the enzymatic machinery involved in the degradation pathway, which proceeds via 3,4-dimethylsalicylic acid and 3,4-dimethylcatechol through the meta pathway [1].

Biodegradation Environmental Microbiology Metabolic Engineering

Synthetic Utility: High-Yield Transformation to 3,4-Bis(bromomethyl)benzoate

Methyl 3,4-dimethylbenzoate undergoes efficient benzylic bromination. Treatment with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride yields a mixture containing methyl 3,4-bis(bromomethyl)benzoate as the major component . This transformation exploits the specific positioning of the two methyl groups on the aromatic ring to generate a versatile bis-electrophilic intermediate. While the exact yield of the isolated bis-bromomethyl product is not specified in the abstract, the reaction proceeds cleanly to give the desired bis-functionalized product as the major species, enabling further synthetic elaborations such as nucleophilic substitutions or cyclizations .

Organic Synthesis Radical Chemistry Building Block Derivatization

Validated Application Scenarios for Methyl 3,4-dimethylbenzoate (38404-42-1) Based on Quantitative Evidence


Analytical Method Development and Environmental Monitoring

The distinct Kovats retention index (RI 1352 on DB-5) for methyl 3,4-dimethylbenzoate enables its unambiguous identification and quantification in complex environmental or industrial mixtures via GC-MS [1]. Researchers developing analytical methods for dimethylbenzoate isomers must source this specific compound to avoid misidentification, as its retention time is clearly resolved from the 2,4-isomer (RI 1295) and 3,5-isomer (RI 1314).

Design and Synthesis of Chiral Stationary Phases (CSPs)

Given that 3,4-dimethylbenzoate derivatives demonstrate enhanced chiral recognition compared to other substituted benzoates, this compound is a critical building block for the preparation of novel cellulose-based CSPs [2]. Procurement of this specific isomer is necessary to achieve the superior enantioseparation performance reported in the literature; substitution with a different regioisomer (e.g., 2-substituted) will likely result in inferior or non-existent chiral resolution.

Biodegradation Pathway and Bioremediation Research

The exclusive utilization of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB as a carbon source makes its methyl ester a valuable research tool for studying this specific catabolic pathway [3]. Experiments investigating the enzymology, genetics, or bioremediation potential of this pathway require the authentic 3,4-isomer, as the organism does not grow on other tested dimethylbenzoate isomers, confirming its unique biological recognition.

Synthesis of Bis-functionalized Aromatic Building Blocks

The efficient benzylic bromination of methyl 3,4-dimethylbenzoate to yield the bis(bromomethyl) derivative provides a strategic entry point for constructing complex molecules via nucleophilic substitution or cyclization . This specific reactivity pattern is dictated by the 3,4-arrangement of the methyl groups, making this compound the essential precursor for any synthesis requiring this specific bis-electrophilic scaffold.

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